(3-(Methoxycarbonyl)furan-2-yl)boronic acid chemical properties
(3-(Methoxycarbonyl)furan-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid: Properties, Reactivity, and Applications
Foreword
The incorporation of heterocyclic scaffolds into drug candidates and functional materials is a cornerstone of modern chemical research. Among these, the furan ring system offers a unique combination of aromaticity, polarity, and hydrogen bonding capability. When functionalized with a boronic acid group, specifically at the C2 position, it becomes a versatile building block for carbon-carbon bond formation. This guide provides a comprehensive technical overview of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a specialized reagent that combines the reactivity of a boronic acid with the distinct electronic and steric properties of a 3-substituted furan. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's potential in their work. We will delve into its core chemical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling, provide validated protocols, and discuss its broader applications.
Core Physicochemical Properties
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a stable, yet reactive, organoboron compound. Its utility in synthesis is directly linked to its fundamental physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions.
Structural and General Data
The molecule consists of a furan ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 3-position with a methoxycarbonyl group [-C(O)OCH₃]. This specific substitution pattern influences the electronic nature of the furan ring and the reactivity of the boronic acid moiety.
| Property | Value | Source(s) |
| CAS Number | 868286-61-7 | [][2][3] |
| Molecular Formula | C₆H₇BO₅ | [][3][4] |
| Molecular Weight | 169.93 g/mol | [][3][4] |
| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O | [] |
| Appearance | Typically a white to off-white or pale cream solid (powder or crystals) | [5] |
| Synonyms | [3-(methoxycarbonyl)-2-furyl]boronic acid, 3-Carbomethoxy-2-furylboronic acid | [4] |
Stability and Storage
Proper storage is critical for maintaining the integrity and reactivity of boronic acids. Like many of its class, (3-(Methoxycarbonyl)furan-2-yl)boronic acid is susceptible to environmental conditions.
-
Storage Conditions : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it in a freezer at temperatures under -20°C.[3]
-
Hygroscopicity : Boronic acids are often hygroscopic and can absorb atmospheric moisture.[6][7] This can affect the accuracy of weighing and the stoichiometry of reactions.
-
Boroxine Formation : A key aspect of boronic acid chemistry is the potential for reversible dehydration to form a cyclic anhydride trimer known as a boroxine. This process is often in equilibrium with the monomeric boronic acid, especially upon heating or under vacuum. While boroxines are also active in many coupling reactions, their presence can complicate characterization and stoichiometry. Storing the compound in a dry, cold environment minimizes boroxine formation.
Synthesis Pathway
The most common and logical synthetic route to (3-(Methoxycarbonyl)furan-2-yl)boronic acid starts from a halogenated furan precursor. This approach leverages well-established organometallic methodologies to introduce the boronic acid functionality with high regioselectivity.
Recommended Synthetic Workflow
The synthesis typically proceeds via a lithium-halogen exchange from methyl 2-bromofuran-3-carboxylate, followed by electrophilic trapping with a borate ester.[4] This method is favored due to the commercial availability of the starting bromo-furan and the high efficiency of the borylation step.
Caption: General synthesis workflow for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Causality in Experimental Design
-
Choice of Base : Strong organolithium bases like n-butyllithium (n-BuLi) are required to perform the lithium-halogen exchange on the electron-rich furan ring. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the thermally sensitive furan-lithium intermediate.
-
Borylating Agent : Trialkyl borates, such as triisopropyl borate, are used as the electrophile to "trap" the aryl lithium species. Their bulky alkyl groups prevent the addition of a second equivalent of the organolithium reagent to the boron center.
-
Aqueous Workup : The final step is a simple acidic hydrolysis, which protonates the alkoxides to liberate the two hydroxyl groups of the boronic acid. This step must be carefully controlled to avoid protodeboronation (cleavage of the C-B bond).
Chemical Reactivity and Protocols
The primary utility of (3-(Methoxycarbonyl)furan-2-yl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages.[9]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Pillars:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) intermediate.[10]
-
Transmetalation : The organoboronic acid (R²) must be activated by a base to form a more nucleophilic borate species (e.g., [R²-B(OH)₃]⁻).[8] This borate then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[10]
Reactivity Considerations for a Furan Boronic Acid
-
Protodeboronation : Furan-2-boronic acids are known to be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur.[11] This is a significant challenge that can lead to low yields.
-
Mitigation Strategies : To minimize protodeboronation, reaction conditions must be carefully chosen. This often involves:
-
Using milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides.
-
Employing anhydrous solvents or aqueous-organic solvent mixtures where the pH is controlled.
-
Using a catalyst system with bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, thus outcompeting the protodeboronation pathway.[12]
-
-
Electronic Effects : The electron-withdrawing methoxycarbonyl group at the 3-position can influence the nucleophilicity of the furan ring and the rate of transmetalation. This effect must be considered when selecting coupling partners and reaction conditions.
Sample Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (3-(Methoxycarbonyl)furan-2-yl)boronic acid with a generic aryl bromide.
Objective: Synthesize Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask, add (3-(Methoxycarbonyl)furan-2-yl)boronic acid, 4-bromoanisole, and potassium carbonate.
-
Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that forms in situ.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Add brine and extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
The true value of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is its role as a key intermediate in the synthesis of complex molecules with potential biological activity or unique material properties.[13]
Medicinal Chemistry
Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry, shedding an old reputation for toxicity.[14][15] This reagent serves as a handle to introduce the 3-(methoxycarbonyl)furan-2-yl moiety into larger molecular scaffolds.
-
Bioisostere : The furan ring is a common bioisostere for phenyl rings, offering different electronic properties and metabolic stability.
-
Scaffold for Biologically Active Molecules : The 2,3-disubstituted furan core can be found in various natural products and pharmacologically active compounds.[9] This boronic acid provides a direct route to synthesize analogues for structure-activity relationship (SAR) studies. For example, it can be used to build inhibitors of enzymes like proteasomes or histone deacetylases.[13][16]
Materials Science
The furan ring can be incorporated into conjugated polymers and organic electronic materials. The Suzuki coupling is a primary method for creating the C-C bonds necessary for these extended π-systems. This specific reagent could be used to synthesize materials with tailored electronic or optical properties.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed when handling organoboronic acids.
| Hazard Category | Precautionary Measures and PPE | Source(s) |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood. | [6][17] |
| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [6][17] |
| Eye Contact | Causes serious eye irritation. Wear tight-sealing safety goggles or a face shield. Ensure an eyewash station is nearby. | [6][17] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [17] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed under an inert atmosphere. | [3][6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][17] |
Conclusion
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a highly functionalized and valuable building block for synthetic chemistry. Its primary application in Suzuki-Miyaura cross-coupling allows for the efficient construction of complex molecular architectures containing a 2,3-disubstituted furan motif. While its use requires careful consideration of reaction conditions to mitigate challenges like protodeboronation, its potential for accelerating research in drug discovery and materials science is significant. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively unlock the synthetic potential of this versatile reagent.
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